molecular formula C8H6Br2N2O2 B13717799 4,5-Dibromophthalamide

4,5-Dibromophthalamide

Cat. No.: B13717799
M. Wt: 321.95 g/mol
InChI Key: LUTKWQIOQQONIE-UHFFFAOYSA-N
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Description

4,5-Dibromophthalamide is a brominated derivative of phthalamide, characterized by bromine atoms at the 4 and 5 positions of the aromatic ring. These analogs highlight the critical role of halogenation in altering electronic properties, solubility, and biological activity .

Properties

Molecular Formula

C8H6Br2N2O2

Molecular Weight

321.95 g/mol

IUPAC Name

4,5-dibromobenzene-1,2-dicarboxamide

InChI

InChI=1S/C8H6Br2N2O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H,(H2,11,13)(H2,12,14)

InChI Key

LUTKWQIOQQONIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,5-Dibromophthalamide typically involves the bromination of phthalimide derivatives. One common method includes dissolving phthalylhydrazine in glacial acetic acid, followed by the addition of N-bromo-succinimide (NBS). The mixture is heated to 80-100°C for 0.5 to 1 hour. After the reaction, the mixture is cooled, and the product is isolated by filtration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromophthalamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted phthalimides and reduced or oxidized derivatives, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

4,5-Dibromophthalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dibromophthalamide involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo substitution and other reactions plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,5-Dibromophthalamide with structurally or functionally related compounds, focusing on substitution patterns, core structures, and biological activities.

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name Core Structure Substituents (4,5 positions) Key Properties/Activities Reference
AIM4 ([4,5-bis(N-carboxymethyl imidazolium methyl)acridine] dibromide) Acridine Brominated imidazolium groups Inhibits TDP-43 aggregation in ALS models; reduces β-sheet content
Acr-E (4,5-di(hydroxymethyl)acridine) Acridine Hydroxymethyl groups Moderate TDP-43 aggregation inhibition; lower β-sheet reduction
5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole Bromophenyl group (non-adjacent) Not explicitly stated; likely modulates lipophilicity/reactivity

Key Findings from Comparative Studies

Substituent Effects on Protein Aggregation Inhibition AIM4 vs. Acr-E: AIM4, with brominated imidazolium groups, demonstrated superior inhibition of TDP-43 aggregation (70% reduction) compared to Acr-E (40–50% reduction) in yeast and in vitro models. This is attributed to AIM4’s ability to disrupt β-sheet formation in TDP-43, a hallmark of amyloidogenic proteins . Role of Bromine: Bromine’s electron-withdrawing nature in AIM4 likely enhances electrostatic interactions with TDP-43, stabilizing non-aggregated conformations. In contrast, Acr-E’s hydroxymethyl groups lack this electronic modulation, leading to weaker inhibition .

Core Structure Influence Acridine vs. Pyrazole: Acridine-based compounds (e.g., AIM4) exhibit pronounced activity against protein aggregation due to their planar aromatic structure, which facilitates intercalation into β-sheet-rich aggregates. Pyrazole derivatives (e.g., compound 10 in ) with bromophenyl groups may instead target hydrophobic pockets in enzymes or receptors, though their specific mechanisms remain underexplored .

Lipophilicity and Bioavailability Brominated compounds like AIM4 and pyrazole derivative (10) exhibit increased lipophilicity compared to non-halogenated analogs (e.g., Acr-E). This property enhances membrane permeability, a critical factor for central nervous system (CNS) therapeutics like ALS drugs .

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